2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide
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Overview
Description
2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide is a complex organic compound that features multiple functional groups, including fluorine atoms, a thiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A related compound used in the synthesis of various derivatives.
Fluoropyridines: Compounds with similar fluorine-containing structures that have applications in medicinal chemistry and materials science.
Uniqueness
What sets 2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C20H17F2N5OS |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide |
InChI |
InChI=1S/C20H17F2N5OS/c1-12-5-7-27(20-23-6-8-29-20)11-13(12)16-9-25-17(10-24-16)26-19(28)18-14(21)3-2-4-15(18)22/h2-4,6,8-10H,5,7,11H2,1H3,(H,25,26,28) |
InChI Key |
ITWWAPKTCKRXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)C2=NC=CS2)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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